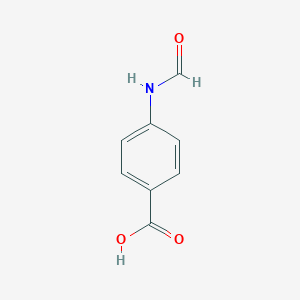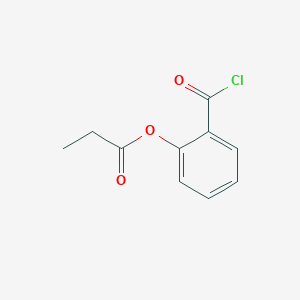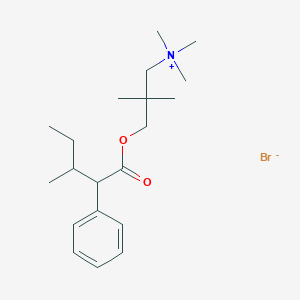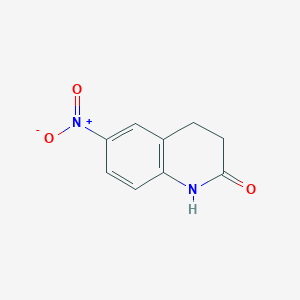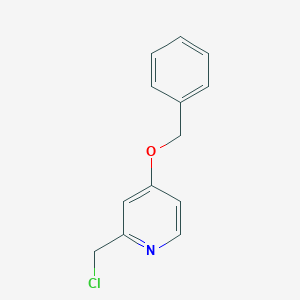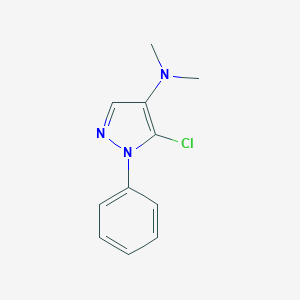
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and has a molecular formula of C12H13ClN2.
Mécanisme D'action
The mechanism of action of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been found to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe to use in experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain animal models.
Orientations Futures
There are several future directions for the research of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-. One potential direction is the development of new drugs for the treatment of arthritis and inflammation. Additionally, this compound has shown promise in the treatment of cancer, and future research could focus on developing new cancer therapies based on Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Finally, future research could focus on improving the solubility of Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- to make it easier to administer in animal models.
Méthodes De Synthèse
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- can be synthesized through a multi-step process. The initial step involves the reaction of 4-chlorobenzaldehyde with dimethylformamide dimethyl acetal to form 4-chloro-1-(dimethylamino)-1-phenylbut-3-en-2-one. The second step involves the reaction of the product obtained from the first step with hydrazine hydrate to form 5-chloro-4-(dimethylamino)-1-phenylpyrazole. The final step involves the chlorination of the pyrazole ring using thionyl chloride to form Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl-.
Applications De Recherche Scientifique
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and inflammation.
Propriétés
Numéro CAS |
19730-23-5 |
|---|---|
Nom du produit |
Pyrazole, 5-chloro-4-(dimethylamino)-1-phenyl- |
Formule moléculaire |
C11H12ClN3 |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
5-chloro-N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-14(2)10-8-13-15(11(10)12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
LUEMPWVBDPMIDZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
SMILES canonique |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
Autres numéros CAS |
19730-23-5 |
Synonymes |
5-Chloro-N,N-dimethyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



